2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
“2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 34282-26-3. It has a molecular weight of 235.23 and its IUPAC name is 2-sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)13-8(14)5-15/h1-4,15H,5H2,(H,13,14). The InChI key is LRIKARNWWZHGBR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.23 . The compound is stored at a temperature of 28 C .Scientific Research Applications
Metabolic Pathways and Genetic Differences in Drug Metabolism
Research on paracetamol (acetaminophen) metabolism highlights the importance of understanding genetic differences in drug metabolism. It demonstrates the critical role of enzyme genotypes in susceptibility to toxicity and efficacy in therapeutics, which is relevant for the study of any chemical compound, including 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide (Li-zi Zhao & G. Pickering, 2011).
Biotechnological Applications in Fermentative Production
The review on enhancing fermentative production of acetoin, a compound widely used in various industries, outlines strategies that could be applicable to the biotechnological production or modification of this compound. This includes genetic engineering, medium optimization, and process control for improved productivity (Zijun Xiao & J. Lu, 2014).
Environmental Protection and Drug Elimination from Water
Studies on the adsorptive elimination of acetaminophen from water review recent progress on methods to remove pharmaceutical pollutants from water sources. This research is directly relevant to understanding the environmental impact and degradation pathways of chemical compounds, including this compound (C. Igwegbe et al., 2021).
Safety Evaluation and Toxicological Studies
A comprehensive review of the safety evaluation based on the use levels, regulations, and toxicological studies of aspartame, although not directly related to this compound, demonstrates the approach for assessing the safety of chemical compounds. This methodology can be applied to evaluate the safety and potential risks associated with the use of this compound (B. Magnuson et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
The mode of action of This compound As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Properties
IUPAC Name |
2-sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)13-8(14)5-15/h1-4,15H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKARNWWZHGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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